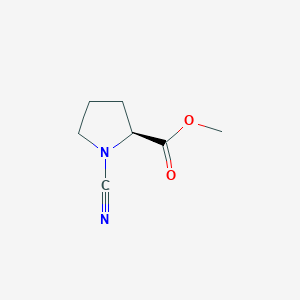
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile is a heterocyclic compound that contains both pyridine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the pyridine and benzonitrile moieties. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts or solvents.
Analyse Chemischer Reaktionen
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine or oxazole rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(2-(Pyridin-2-yl)oxazol-4-yl)benzonitrile can be compared with other similar compounds, such as:
3-(2-(Pyridin-3-yl)oxazol-4-yl)benzonitrile: This compound has a similar structure but with the pyridine ring in a different position.
3-(2-(Pyridin-4-yl)oxazol-4-yl)benzonitrile: Another similar compound with the pyridine ring in a different position.
3-(2-(Pyridin-2-yl)oxazol-5-yl)benzonitrile: This compound has the oxazole ring in a different position. The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to these similar compounds.
Eigenschaften
Molekularformel |
C15H9N3O |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(2-pyridin-2-yl-1,3-oxazol-4-yl)benzonitrile |
InChI |
InChI=1S/C15H9N3O/c16-9-11-4-3-5-12(8-11)14-10-19-15(18-14)13-6-1-2-7-17-13/h1-8,10H |
InChI-Schlüssel |
ULNTYAXLHKONNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=CO2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)
![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)









